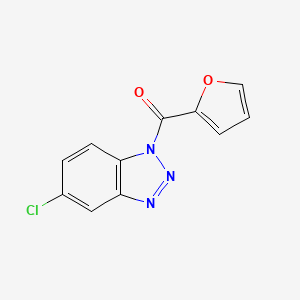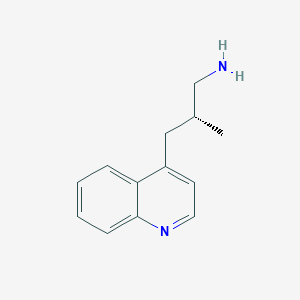![molecular formula C19H20F2N6O2S B2747412 2,6-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 954002-30-3](/img/structure/B2747412.png)
2,6-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H20F2N6O2S and its molecular weight is 434.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target the pyrazolopyrimidine ring, resulting in the cleavage of specific bonds within the heterocyclic system.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho- or para- to the difluorine substituents. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products depend on the specific conditions and reagents used.
Scientific Research Applications: 2,6-Difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has diverse applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a probe in various analytical techniques.
Biology: : The compound exhibits activity against certain enzymes and receptors, making it useful in studying biochemical pathways.
Medicine: : Preliminary studies indicate potential therapeutic applications in the treatment of cancer, inflammatory diseases, and neurological disorders.
Industry: : Its chemical stability and reactivity profile make it a candidate for use in the development of industrial catalysts and materials.
Mechanism of Action: The compound exerts its biological effects through various mechanisms, including:
Molecular Targets: : It interacts with specific enzymes, such as kinases and proteases, inhibiting their activity.
Pathways: : It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation. These interactions disrupt normal cellular functions, leading to the desired therapeutic effects or biological responses.
Comparison with Similar Compounds: Compared to other benzamide derivatives and pyrazolopyrimidine-based compounds, this compound stands out due to its unique substitution pattern, which enhances its biological activity and specificity. Similar compounds include:
2,6-Difluoro-N-(2-(6-(methylsulfonyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide.
2,6-Difluoro-N-(2-(6-(methylthio)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide. These compounds share structural similarities but differ in their substitution groups, which can lead to variations in their chemical reactivity and biological effects.
And there you have it! this compound is like the overachiever of the benzamide world. Anything else you’re curious about?
Properties
IUPAC Name |
2,6-difluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O2S/c1-30-19-24-16(26-7-9-29-10-8-26)12-11-23-27(17(12)25-19)6-5-22-18(28)15-13(20)3-2-4-14(15)21/h2-4,11H,5-10H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUPHEHIZLMPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=CC=C3F)F)C(=N1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2747331.png)



![(2Z)-7-(diethylamino)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2747337.png)
![2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2747339.png)

![N-Methyl-1-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2747342.png)


![Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2747349.png)

![2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B2747351.png)
![N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2747352.png)
